Digoxoside Digoxoside
Brand Name: Vulcanchem
CAS No.: 31539-05-6
VCID: VC0194542
InChI: InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Molecular Formula: C47H74O17
Molecular Weight: 911.1

Digoxoside

CAS No.: 31539-05-6

Cat. No.: VC0194542

Molecular Formula: C47H74O17

Molecular Weight: 911.1

Purity: > 95%

* For research use only. Not for human or veterinary use.

Digoxoside - 31539-05-6

Specification

CAS No. 31539-05-6
Molecular Formula C47H74O17
Molecular Weight 911.1
IUPAC Name 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1
SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O

Introduction

Chemical Properties and Structure

Molecular Identification

Digoxoside is formally identified by the Chemical Abstracts Service (CAS) registry number 31539-05-6 and possesses the molecular formula C47H74O17 with a molecular weight of 911.1 daltons. The compound's IUPAC name is 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one. This complex nomenclature reflects the intricate stereochemistry and structural organization that contributes to its specific biological activity.

Structural Characteristics

Digoxoside belongs to the cardiac glycoside family, characterized by a steroid core (aglycone) attached to sugar moieties. The compound features multiple stereogenic centers that contribute to its unique three-dimensional configuration and biological activity. The structure consists of a steroid component linked to four digitoxose sugar units, which accounts for the "tetradigitoxoside" portion of its alternate name. This glycosidic arrangement is crucial for its pharmacological properties and interaction with biological systems.

Physical Properties

The physical characteristics of Digoxoside reflect its complex molecular architecture. The compound is typically available for research purposes with a standard purity exceeding 95%. As a steroid glycoside, it exhibits limited water solubility, although the presence of multiple hydroxyl groups in its structure provides some degree of hydrophilicity. The compound's physical properties influence its pharmacokinetic behavior, including absorption, distribution, and interaction with cellular components.

Table 1: Key Properties of Digoxoside

PropertyDescription
NameDigoxoside (Digoxigenin Tetradigitoxoside)
CAS Number31539-05-6
Molecular FormulaC47H74O17
Molecular Weight911.1 g/mol
Standard Purity> 95%
Primary TargetNa+/K+-ATPase enzyme
Chemical ClassificationSteroid glycoside, Cardiac glycoside

Mechanism of Action

Cellular Targets

Digoxoside primarily targets the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which plays a crucial role in maintaining electrochemical gradients across cell membranes. This enzyme functions as an ion pump, transporting sodium ions out of cells while simultaneously bringing potassium ions into cells, both against their respective concentration gradients. By inhibiting this enzyme, Digoxoside disrupts the normal ion balance in cells, particularly in cardiac tissue, initiating a cascade of physiological effects that underpin its therapeutic applications.

Physiological Effects

The inhibition of Na+/K+-ATPase by Digoxoside leads to increased intracellular sodium levels. This sodium accumulation triggers the sodium-calcium exchanger to operate in reverse mode, resulting in elevated intracellular calcium concentrations. In cardiac myocytes, this increase in calcium availability enhances cardiac contractility (positive inotropic effect) while simultaneously reducing heart rate (negative chronotropic effect). These dual actions make Digoxoside valuable in treating certain cardiovascular conditions where improved cardiac output and rate control are desired outcomes.

Pharmacodynamics

The pharmacodynamic profile of Digoxoside reflects its interactions with the Na+/K+-ATPase and subsequent effects on calcium handling in cardiac cells. The enhanced cardiac contractility results from greater calcium availability for the contractile proteins, while the reduced heart rate is attributed to effects on cardiac conduction pathways, particularly at the atrioventricular node. The compound's pharmacodynamic effects are dose-dependent, with therapeutic benefits observed within a specific concentration range and toxicity emerging at higher levels.

Therapeutic Applications

Cardiovascular Applications

Digoxoside has been extensively studied for its effects on cardiovascular health. Its ability to enhance cardiac output while reducing heart rate makes it valuable in the management of heart failure and atrial fibrillation. In heart failure, the positive inotropic effect helps improve cardiac performance by increasing the force of myocardial contraction, leading to improved circulation and relief of symptoms. In atrial fibrillation, the negative chronotropic effect helps control ventricular response rate, improving cardiac efficiency and reducing symptoms associated with rapid heart rates.

Other Research Directions

Beyond its established cardiovascular effects and potential oncological applications, researchers are exploring other possible therapeutic uses for Digoxoside. Its mechanism of action on cellular ion transport systems suggests it might have applications in conditions involving ion channel dysfunction or cellular signaling abnormalities. The compound's complex structure and interaction with fundamental cellular processes provide multiple avenues for investigation across various medical disciplines.

Cardiac GlycosideStructurePrimary ApplicationsToxicity Considerations
DigoxosideSteroid core with four digitoxose unitsHeart failure, Atrial fibrillation, Potential anticancer activityNarrow therapeutic window, Cardiotoxicity risk
DigoxinSimilar to Digoxoside but with different glycosylationHeart failure, Atrial fibrillationWell-documented toxicity profile, Measurable serum levels
DigitoxinRelated cardiac glycosideSimilar cardiovascular applicationsLonger half-life, Different elimination pathway

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic properties of Digoxoside have been studied in research settings, although comprehensive human data remains limited. As a glycoside, its absorption is influenced by its sugar components, which affect its passage across biological membranes. Once absorbed, Digoxoside is distributed throughout the body, with particular affinity for cardiac tissue due to the high concentration of Na+/K+-ATPase in heart cells. The distribution pattern influences both therapeutic efficacy and potential toxicity in various organ systems.

Metabolism

The metabolism of Digoxoside involves sequential removal of its sugar moieties. Research has indicated that β-cyclodextrin can inhibit the conversion from digoxosides to digoxigenin , suggesting that this pathway represents an important aspect of the compound's metabolic processing. This conversion is a key step in the biotransformation of the compound and may influence its duration of action and elimination profile. The metabolic pathways of Digoxoside are likely similar to those of related cardiac glycosides, involving both phase I and phase II biotransformation processes.

Elimination

The elimination pathways for Digoxoside likely involve both renal and hepatic routes, similar to other cardiac glycosides. The metabolites resulting from the removal of sugar units would be expected to have different elimination profiles compared to the parent compound. Factors affecting kidney and liver function could potentially impact the clearance of Digoxoside and its metabolites from the body, which has important implications for dosing in patients with renal or hepatic impairment. Understanding the elimination kinetics is crucial for predicting potential drug accumulation and toxicity risk.

Research Developments

Current Research Focus

Current research on Digoxoside focuses on better understanding its mechanism of action at the molecular level and exploring its potential applications beyond cardiovascular medicine. Investigations into its effects on cancer cell lines represent a significant area of interest, as do studies examining its interactions with various cellular signaling pathways. Researchers are employing advanced analytical techniques to elucidate the structural determinants of its activity and identify potential modifications that might enhance its therapeutic properties while reducing toxicity risks.

Emerging Applications

Emerging applications for Digoxoside include its potential use in combination therapies for cancer treatment and its possible role in addressing drug-resistant tumors. The compound's ability to target fundamental cellular processes makes it a candidate for novel therapeutic approaches across multiple disease states. Additionally, researchers are investigating modified delivery systems to improve its pharmacokinetic profile and reduce potential toxicity, which could expand its clinical utility and safety profile.

Future Directions

Future research directions for Digoxoside may include the development of synthetic analogs with improved therapeutic indices, further exploration of its anticancer properties, and investigation of its potential applications in other disease states. The complex molecular structure of Digoxoside presents opportunities for medicinal chemists to create derivatives with enhanced properties such as improved bioavailability, target selectivity, or reduced toxicity. Integrating Digoxoside research with emerging fields such as precision medicine and targeted drug delivery may yield innovative therapeutic strategies for conditions ranging from cardiovascular disorders to malignancies.

Table 3: Research Applications of Digoxoside

Research AreaFocusPotential Impact
Cardiovascular ResearchMechanism refinement, Improved formulationsEnhanced therapy for heart failure and arrhythmias
Cancer ResearchAnti-proliferative effects, Apoptosis inductionNovel anticancer treatments, Combination therapies
Drug DeliveryTargeted delivery systems, Modified releaseReduced toxicity, Improved therapeutic index
Medicinal ChemistryStructural modifications, Analog developmentNew compounds with enhanced properties
Clinical PharmacologyDose-response relationships, Biomarker identificationOptimized dosing strategies, Personalized medicine

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